molecular formula C70H95AlN8O9Si B1147808 ALUMINUM 1 4 8 11 15 18 22 25-OCTABUTOX CAS No. 129707-63-7

ALUMINUM 1 4 8 11 15 18 22 25-OCTABUTOX

Cat. No.: B1147808
CAS No.: 129707-63-7
M. Wt: 1247.64
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Description

ALUMINUM 1 4 8 11 15 18 22 25-OCTABUTOX (hereafter referred to as "Al-Octabutox") is an aluminum-based coordination compound featuring eight butoxy (OCH2CH2CH2CH3) ligands arranged at specific positions. Such compounds are typically synthesized for applications in catalysis, materials science, or industrial processes due to aluminum's versatility in forming stable coordination complexes with organic ligands .

Properties

CAS No.

129707-63-7

Molecular Formula

C70H95AlN8O9Si

Molecular Weight

1247.64

Origin of Product

United States

Preparation Methods

The synthesis of aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide involves the introduction of butoxy groups onto the phthalocyanine nucleus. This can be achieved through the reaction of phthalocyanine with butyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete substitution . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .

Chemical Reactions Analysis

Aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide involves its interaction with molecular targets through its phthalocyanine core. The compound can generate reactive oxygen species upon light irradiation, leading to oxidative damage in target cells. This property is particularly useful in photodynamic therapy, where the compound is activated by light to exert its therapeutic effects . The butoxy groups enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Aluminum Compounds

Aluminium Hydroxide Octanoate (1:1:2)

Molecular Formula: C16H31AlO5 Structure: Features aluminum coordinated with hydroxide and two octanoate (C8H15O2⁻) ligands. Key Differences:

  • Ligand Type: Al-Octabutox uses butoxy ligands, while octanoate employs carboxylate groups. Carboxylates generally exhibit stronger chelation due to their bidentate binding capacity, whereas alkoxy ligands (like butoxy) are monodentate and less stable .
  • Synthesis: Octanoate derivatives are often synthesized via sol-gel methods or direct reaction of aluminum salts with carboxylic acids, as seen in NMR and UV spectral validation methods . Al-Octabutox likely requires controlled alkoxylation conditions to avoid ligand displacement.
  • Applications: Octanoate derivatives are used in hydrophobic coatings and surfactants, whereas Al-Octabutox may prioritize catalytic or polymeric applications due to its bulkier ligands .
Table 1: Structural Comparison
Property Al-Octabutox Aluminium Hydroxide Octanoate
Ligand Type Butoxy (alkoxy) Octanoate (carboxylate)
Coordination Sites 8 5 (hydroxide + 2 octanoate)
Stability Moderate (monodentate) High (bidentate)
Common Synthesis Route Alkoxylation Acid-base reaction

Aluminum Chloride (AlCl3)

Structure : A simple Lewis acid with tetrahedral or octahedral coordination depending on hydration.
Key Differences :

  • Ligand Environment : AlCl3 lacks organic ligands, making it highly reactive in Friedel-Crafts or polymerization reactions. Al-Octabutox’s organic ligands likely reduce its Lewis acidity, favoring applications requiring controlled reactivity .
  • Toxicity : AlCl3 is corrosive and poses handling risks, whereas Al-Octabutox’s organic ligands may mitigate direct metal exposure .

Functional Comparison with Industrially Relevant Aluminum Compounds

Aluminum Sulfate (Al2(SO4)3)

Applications : Water treatment, paper sizing, and dye-lake formation .
Comparison :

  • Mechanism : Al-Octabutox’s hydrophobic ligands could make it unsuitable for aqueous applications like water treatment. However, its organic framework may enhance compatibility with polymers or coatings.
  • Efficiency: Aluminum sulfate’s high charge density ensures effective flocculation, whereas Al-Octabutox may excel in non-polar media .

Aluminum Chlorohydrate (Al2Cl(OH)5)

Applications : Antiperspirants due to its ability to form gels that block sweat ducts .
Comparison :

  • Performance : Chlorohydrate’s efficacy in sweat reduction is unmatched, whereas Al-Octabutox could be explored for sustained-release formulations .

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